molecular formula C12H16N6O5 B114985 Archaeosine CAS No. 148608-52-0

Archaeosine

Cat. No.: B114985
CAS No.: 148608-52-0
M. Wt: 324.29 g/mol
InChI Key: PEMQXWCOMFJRLS-RPKMEZRRSA-N
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Description

Archaeosine is a structurally complex modified nucleoside found quasi-universally in the transfer ribonucleic acid (tRNA) of Archaea. It is located at position 15 in the dihydrouridine loop, a site not modified in any tRNA outside the Archaea. This compound is characterized by an unusual 7-deazaguanosine core structure with a formamidine group at the 7-position . This unique structure is thought to play a crucial role in stabilizing the tRNA structure, particularly in thermophilic archaea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of archaeosine involves a two-step process. The first step is the replacement of the guanine base with 7-cyano-7-deazaguanine (preQ0) by this compound tRNA-guanine transglycosylase (ArcTGT). The second step involves the modification of preQ0 to this compound by this compound synthase .

Industrial Production Methods

Currently, there are no industrial production methods for this compound, as it is primarily studied within the context of archaeal tRNA. The synthesis is typically carried out in a laboratory setting using the aforementioned enzymatic processes .

Properties

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMQXWCOMFJRLS-RPKMEZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318234
Record name Archaeosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148608-52-0
Record name Archaeosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148608-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Archaeosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Archaeosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Archaeosine
Reactant of Route 2
Archaeosine
Reactant of Route 3
Archaeosine
Reactant of Route 4
Archaeosine
Reactant of Route 5
Archaeosine
Reactant of Route 6
Archaeosine

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